molecular formula C₂₁H₂₇ClFN₃O₅ B017531 盐酸莫西沙星一水合物 CAS No. 192927-63-2

盐酸莫西沙星一水合物

货号 B017531
CAS 编号: 192927-63-2
分子量: 455.9 g/mol
InChI 键: SKZIMSDWAIZNDD-WJMOHVQJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Moxifloxacin hydrochloride monohydrate is a synthetic fluoroquinolone antibiotic agent . It is used to treat a variety of bacterial infections and works by stopping the growth of bacteria . This medication belongs to a class of drugs called quinolone antibiotics .


Synthesis Analysis

The synthesis of Moxifloxacin hydrochloride monohydrate involves complexation with metal ions including Ca(II), Mg(II), Zn(II), and Fe(III). The structures of the complexes were elucidated based on elemental analyses, electronic, IR, Raman, and 1H NMR spectra .


Molecular Structure Analysis

The molecular formula of Moxifloxacin hydrochloride monohydrate is C21H27ClFN3O5 . Its average mass is 455.908 Da and its monoisotopic mass is 455.162323 Da .


Chemical Reactions Analysis

Moxifloxacin hydrochloride monohydrate may exhibit polymorphism . It is also noted that it has non-electrolyte nature .


Physical And Chemical Properties Analysis

Moxifloxacin hydrochloride monohydrate is a light yellow or yellow powder or crystals . It is sparingly soluble in water, slightly soluble in ethanol, and practically insoluble in acetone .

科学研究应用

Moxifloxacin hydrochloride monohydrate is a synthetic fluoroquinolone antibiotic agent . It’s used to treat various bacterial infections . Some of the applications of Moxifloxacin hydrochloride monohydrate include:

    Pharmaceuticals and Human Plasma Analysis

    • Field: Analytical Chemistry
    • Application: A new probe was developed for the quantitation of Moxifloxacin HCl in pharmaceuticals and human plasma using a luminescence method .
    • Method: The determination of Moxifloxacin HCl is based on static quenching of the luminescence of the probe upon coordination of Moxifloxacin HCl .
    • Results: The quantitation range was 0.05–80 µg mL −1. This is low enough to determine the drug in blood plasma, even hours after administration .

    Treatment of Various Infections

    • Field: Medicine
    • Application: Moxifloxacin is used to treat sinus and lung infections such as sinusitis, pneumonia, and secondary infections in chronic bronchitis. It’s also used for the treatment of bacterial conjunctivitis (pinkeye) .
    • Method: Moxifloxacin is administered orally or through eye drops .
    • Results: The effectiveness of Moxifloxacin varies depending on the type and severity of the infection .

    Treatment of Skin Infections

    • Field: Dermatology
    • Application: Moxifloxacin is used to treat a variety of skin infections .
    • Method: Moxifloxacin is administered orally .
    • Results: The effectiveness of Moxifloxacin varies depending on the type and severity of the infection .

    Treatment and Prophylaxis of Plague

    • Field: Infectious Disease
    • Application: Moxifloxacin is used for the treatment and prophylaxis of plague .
    • Method: Moxifloxacin is administered orally .
    • Results: The effectiveness of Moxifloxacin in treating and preventing plague would depend on various factors including the strain of the bacteria and the patient’s overall health .

    Post-operative Infection and Inflammation

    • Field: Surgery
    • Application: Moxifloxacin is used in combination with other drugs like Dexamethasone and Ketorolac to treat post-operative infection and inflammation .
    • Method: This combination is administered as an intraocular injection .
    • Results: The effectiveness of this combination in treating post-operative infection and inflammation would depend on various factors including the severity of the infection or inflammation and the patient’s overall health .

    Bacterial Ocular Infections

    • Field: Ophthalmology
    • Application: Moxifloxacin is used in combination with other drugs like Dexamethasone and Ketorolac to treat bacterial ocular infections .
    • Method: This combination is administered as an intraocular injection .
    • Results: The effectiveness of this combination in treating bacterial ocular infections would depend on various factors including the type of bacteria and the patient’s overall health .

    Treatment of Acute Bacterial Sinusitis

    • Field: Otolaryngology
    • Application: Moxifloxacin is used for the treatment of acute bacterial sinusitis caused by susceptible Streptococcus pneumoniae, Haemophilus influenzae, or Moraxella catarrhalis .
    • Method: Moxifloxacin is administered orally .
    • Results: The effectiveness of Moxifloxacin in treating acute bacterial sinusitis would depend on various factors including the type of bacteria and the patient’s overall health .

    Treatment of Acute Bacterial Exacerbations of Chronic Bronchitis

    • Field: Pulmonology
    • Application: Moxifloxacin is used for the treatment of acute bacterial exacerbations of chronic bronchitis caused by susceptible S. pneumoniae, H. influenzae, H. parainfluenzae, Klebsiella pneumoniae, Staphylococcus aureus, or M. catarrhalis .
    • Method: Moxifloxacin is administered orally .
    • Results: The effectiveness of Moxifloxacin in treating acute bacterial exacerbations of chronic bronchitis would depend on various factors including the type of bacteria and the patient’s overall health .

    Treatment of Community-Acquired Pneumonia (CAP)

    • Field: Pulmonology
    • Application: Moxifloxacin is used for the treatment of community-acquired pneumonia (CAP) caused by susceptible S. pneumoniae (including multidrug-resistant strains; MDRSP), S. aureus (methicillin-susceptible [oxacillin-susceptible] strains), K. pneumoniae, H. influenzae, M. catarrhalis, Mycoplasma pneumoniae, or Chlamydophila pneumoniae (formerly Chlamydia pneumoniae) .
    • Method: Moxifloxacin is administered orally .
    • Results: The effectiveness of Moxifloxacin in treating CAP would depend on various factors including the type of bacteria and the patient’s overall health .
  • Field: Pulmonology
  • Application: Moxifloxacin has been used for the treatment of nosocomial pneumonia .
  • Method: Moxifloxacin is administered orally .
  • Results: The effectiveness of Moxifloxacin in treating nosocomial pneumonia would depend on various factors including the type of bacteria and the patient’s overall health .
  • Field: Ophthalmology
  • Application: Moxifloxacin ophthalmic solution is indicated for the treatment of bacterial conjunctivitis caused by susceptible strains of certain organisms .
  • Method: Moxifloxacin is administered as an ophthalmic solution .
  • Results: The effectiveness of Moxifloxacin in treating bacterial conjunctivitis would depend on various factors including the type of bacteria and the patient’s overall health .

安全和危害

Moxifloxacin hydrochloride monohydrate may cause severe side effects like irritated or torn tendons, nerve problems in the arms, hands, legs, or feet, and nervous system problems . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

未来方向

Moxifloxacin hydrochloride monohydrate is used for the treatment of bacterial infections . It is also being researched for its potential use in the treatment of respiratory diseases such as sinus catarrh, acute episodes of acute cough, influenza, dermatology diseases, and tuberculosis .

属性

IUPAC Name

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O4.ClH.H2O/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H;1H2/t11-,16+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZIMSDWAIZNDD-WJMOHVQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClFN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049063
Record name Moxifloxacin hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Moxifloxacin hydrochloride monohydrate

CAS RN

192927-63-2
Record name Moxifloxacin hydrochloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192927632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Moxifloxacin hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Moxifloxacin Hydrochloride Monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOXIFLOXACIN HYDROCHLORIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8956S8609
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Moxifloxacin hydrochloride monohydrate
Reactant of Route 2
Reactant of Route 2
Moxifloxacin hydrochloride monohydrate
Reactant of Route 3
Reactant of Route 3
Moxifloxacin hydrochloride monohydrate
Reactant of Route 4
Reactant of Route 4
Moxifloxacin hydrochloride monohydrate
Reactant of Route 5
Reactant of Route 5
Moxifloxacin hydrochloride monohydrate
Reactant of Route 6
Moxifloxacin hydrochloride monohydrate

Citations

For This Compound
8
Citations
JJ Qian, JM Gu, J Shen, XR Hu, SX Wu - … Crystallographica Section E …, 2011 - scripts.iucr.org
… present study, we report the crystal structure of moxifloxacin hydrochloride monohydrate. … In the present study, we report the crystal structure of moxifloxacin hydrochloride monohydrate. …
Number of citations: 6 scripts.iucr.org
JM Martinez-Alejo, JG Dominguez-Chavez… - Crystal growth & …, 2014 - ACS Publications
… to the solid-state assembly of moxifloxacin hydrochloride monohydrate (ABABIQ) (26) and … observed in the crystal structure of moxifloxacin hydrochloride monohydrate (ABABIQ). (26) …
Number of citations: 38 pubs.acs.org
P Crew, K Cao, IL Diak - 2018 - fda.gov
This review evaluates FDA Adverse Event Reporting System (FAERS) reports for moxifloxacin (tablets, injection) in pediatric patients less than 18 years of age. The Division of …
Number of citations: 0 www.fda.gov
FMS Costa, A Granja, RL Pérez, IM Warner… - International Journal of …, 2023 - mdpi.com
… Ciprofloxacin hydrochloride monohydrate and moxifloxacin hydrochloride monohydrate were acquired from Sigma-Aldrich ® (St. Louis, MO, USA). Lithium bis(perfluoroethylsulfonyl)…
Number of citations: 3 www.mdpi.com
T Sawada, Y Yamaura, S Higuchi, H Imawaka… - Xenobiotica, 2020 - Taylor & Francis
… Brotizolam, clonazepam and diazepam were obtained from Fujifilm Wako Pure Chemicals (Osaka, Japan) and erythromycin and moxifloxacin hydrochloride monohydrate from Tokyo …
Number of citations: 8 www.tandfonline.com
S Matsumoto, S Uehara, H Kamimura, H Ikeda… - Xenobiotica, 2021 - Taylor & Francis
Full article: Human total clearance values and volumes of distribution of typical human cytochrome P450 2C9/19 substrates predicted by single-species allometric scaling using …
Number of citations: 3 www.tandfonline.com
F Elder - researchportal.bath.ac.uk
Antibiotics are a group of pharmaceuticals used to treat infectious disease caused by bacteria. Their discovery the beginning of the 20th century can be considered one of the greatest …
Number of citations: 0 researchportal.bath.ac.uk
DC Marqui - 2019 - repositorio.utfpr.edu.br
… moxifloxacin hydrochloride monohydrate, pantoprazole sodium sesquihydrate, trisodium citrate dihydrate and atorvastatin calcium trihydrate, was avaliated the influence of the …
Number of citations: 2 repositorio.utfpr.edu.br

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。